molecular formula C20H20N2O4 B11012671 N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine

N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine

Cat. No.: B11012671
M. Wt: 352.4 g/mol
InChI Key: CAWQJWDPXSAWFF-UHFFFAOYSA-N
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Description

N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzyloxy group attached to the indole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.

    Attachment of the Propanoyl Group: The propanoyl group can be attached to the indole derivative through an acylation reaction using propanoyl chloride or anhydride in the presence of a Lewis acid catalyst.

    Coupling with Glycine: The final step involves coupling the indole derivative with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The benzyloxy group and the indole core may contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}alanine: Similar structure with an alanine residue instead of glycine.

    N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}valine: Similar structure with a valine residue instead of glycine.

    N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}leucine: Similar structure with a leucine residue instead of glycine.

Uniqueness

N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine is unique due to its specific combination of the benzyloxy group, indole core, and glycine residue. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-[3-(5-phenylmethoxyindol-1-yl)propanoylamino]acetic acid

InChI

InChI=1S/C20H20N2O4/c23-19(21-13-20(24)25)9-11-22-10-8-16-12-17(6-7-18(16)22)26-14-15-4-2-1-3-5-15/h1-8,10,12H,9,11,13-14H2,(H,21,23)(H,24,25)

InChI Key

CAWQJWDPXSAWFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)NCC(=O)O

Origin of Product

United States

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